

# Evaluating the safety profile of Ingenol Disoxate against other ingenol esters

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ingenol Disoxate*

Cat. No.: *B608104*

[Get Quote](#)

## A Comparative Safety Analysis of Ingenol Disoxate and Other Ingenol Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the safety profiles of **Ingenol Disoxate** and other ingenol esters, with a primary focus on Ingenol Mebutate. The information is compiled from preclinical studies and clinical trial data to assist in the evaluation of these compounds for therapeutic development.

## Introduction

Ingenol esters, derived from the sap of the *Euphorbia peplus* plant, have been investigated for the topical treatment of actinic keratosis (AK), a precursor to non-melanoma skin cancer. The primary mechanism of action involves the activation of Protein Kinase C (PKC), leading to direct cytotoxicity in dysplastic cells and an inflammatory response that contributes to the clearance of lesions.<sup>[1][2]</sup> Ingenol Mebutate (Picato®) was approved for AK treatment but was later withdrawn from the market due to safety concerns.<sup>[3]</sup> **Ingenol Disoxate**, a more stable derivative, has also been evaluated in clinical trials.<sup>[4][5]</sup> This guide will compare their safety profiles based on available data.

## Comparative Safety Profile

A critical aspect of the safety evaluation of ingenol esters is the incidence of local skin reactions (LSRs) and the long-term risk of skin malignancies.

### Local Skin Reactions (LSRs)

Both Ingenol Mebutate and **Ingenol Disoxate** are associated with predictable and transient local skin reactions at the application site. These reactions are indicative of the desired pharmacological response.

| Adverse Event             | Ingenol Disoxate (0.018% - 0.1%)    | Ingenol Mebutate (0.015% - 0.05%)                    |
|---------------------------|-------------------------------------|------------------------------------------------------|
| Application Site Pain     | 57.1% - 100%                        | ~19%                                                 |
| Application Site Pruritus | 42.1% - 52.4%                       | ~11%                                                 |
| Application Site Erythema | Peaked at Day 4, declined by Day 15 | Peaked at Day 4, returned to near baseline by Day 29 |
| Flaking/Scaling           | Peaked at Day 4, declined by Day 15 | Commonly reported                                    |
| Crusting                  | Peaked at Day 4, declined by Day 15 | Commonly reported                                    |
| Swelling                  | Noted in some studies               | Reported                                             |
| Vesiculation/Pustulation  | Noted in some studies               | Reported                                             |

Note: The intensity of LSRs for both compounds was generally reported as mild to moderate and resolved without long-term consequences in the short-term follow-up of initial clinical trials.

### Systemic Adverse Events

Systemic exposure to both Ingenol Mebutate and **Ingenol Disoxate** after topical application is very low. Consequently, systemic adverse events are less common.

| Adverse Event                   | Ingenol Disoxate                            | Ingenol Mebutate                                            |
|---------------------------------|---------------------------------------------|-------------------------------------------------------------|
| Headache                        | Reported                                    | Common                                                      |
| Nose and throat irritation      | Not a primary reported AE                   | Reported                                                    |
| Severe Allergic Reactions       | No new safety signals identified in Phase I | Reports of severe allergic reactions, including anaphylaxis |
| Herpes Zoster (Shingles)        | Not a primary reported AE                   | Reports of reactivation                                     |
| Immune Thrombocytopenic Purpura | Not reported                                | Case report of association                                  |

### Risk of Skin Malignancies

A significant safety concern that emerged for both Ingenol Mebutate and **Ingenol Disoxate** is the increased risk of developing non-melanoma skin cancers in the treated area.

- Ingenol Mebutate: Several studies and a European review indicated an increased incidence of skin tumors, including basal cell carcinoma, Bowen's disease, and squamous cell carcinoma, in patients treated with Ingenol Mebutate compared to vehicle or other treatments. This led to its market withdrawal. A 3-year safety study showed an increased incidence of squamous cell carcinoma with Ingenol Mebutate versus a comparator (imiquimod cream).
- **Ingenol Disoxate:** A meta-analysis of four studies on **Ingenol Disoxate** showed a statistically significant increase in skin cancer (including basal cell carcinoma, Bowen's disease, and squamous cell carcinoma) at 14 months in the active treatment group compared to the vehicle gel. In pooled Phase 3 trial data, a higher number of non-melanoma skin malignancies were identified in the **Ingenol Disoxate** group compared to the vehicle group during a 12-month follow-up (Hazard Ratio: 2.38).

## Experimental Protocols

Phase I Trial of **Ingenol Disoxate** (NCT02424305)

- Objective: To evaluate the systemic exposure and safety of **Ingenol Disoxate** gel under maximum-use conditions.
- Design: Open-label, non-randomized, multicenter trial.
- Participants: 58 patients with  $\geq 15$  actinic keratosis lesions on the full face, arm, or scalp.
- Intervention: Once-daily application of **Ingenol Disoxate** gel for 3 consecutive days. Concentrations varied by location: 0.018% (face), 0.1% (arm), or 0.037% (scalp).
- Assessments:
  - Pharmacokinetic blood samples were collected to measure systemic exposure.
  - Safety assessments, including local skin responses (LSRs) and adverse events (AEs), were performed at multiple time points up to Day 57.
- Key Findings: Very low systemic exposure was observed. The most common treatment-related AEs were application-site pain and pruritus. No new safety signals were identified in this study.

#### Phase III Trials of Ingenol Mebutate

- Objective: To evaluate the efficacy and safety of Ingenol Mebutate gel for the treatment of actinic keratosis.
- Design: Four randomized, double-blind, vehicle-controlled studies.
- Participants: Over 1000 patients with 4 to 8 clinically typical, visible, discrete actinic keratoses within a 25 cm<sup>2</sup> area.
- Intervention:
  - Face and Scalp: Ingenol Mebutate 0.015% gel or vehicle applied once daily for 3 consecutive days.
  - Trunk and Extremities: Ingenol Mebutate 0.05% gel or vehicle applied once daily for 2 consecutive days.

- Assessments:
  - The primary efficacy endpoint was the complete clearance rate of actinic keratoses at Day 57.
  - Safety was assessed through the evaluation of local skin responses and adverse events.
- Key Findings: Ingenol Mebutate was significantly more effective than vehicle at clearing actinic keratoses. Local skin reactions were common, generally mild to moderate, and transient.

## Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Dual mechanism of action of ingenol esters.



[Click to download full resolution via product page](#)

Caption: Generalized clinical trial workflow for ingenol esters.

## Conclusion

The safety profiles of **Ingenol Disoxate** and Ingenol Mebutate are characterized by predictable, manageable, and transient local skin reactions. However, the significant long-term risk of developing non-melanoma skin cancers in the treated area is a major safety concern for both compounds and ultimately led to the withdrawal of Ingenol Mebutate from the market. While **Ingenol Disoxate** was developed to have improved chemical stability, it appears to share the same concerning risk of skin malignancy. These findings underscore the importance of long-term safety monitoring in the development of topical therapies for actinic keratosis and highlight the complex balance between efficacy and safety in this therapeutic area. Further research is necessary to elucidate the mechanisms underlying the potential for tumorigenesis associated with these ingenol esters.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ingenol Disoxate | C28H37NO7 | CID 57410862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ingenol mebutate–associated immune thrombocytopenic purpura - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ingenol Disoxate: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ingenol Disoxate: A Novel 4-Isoxazolecarboxylate Ester of Ingenol with Improved Properties for Treatment of Actinic Keratosis and Other Non-Melanoma Skin Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating the safety profile of Ingenol Disoxate against other ingenol esters]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b608104#evaluating-the-safety-profile-of-ingenol-disoxate-against-other-ingenol-esters>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)